molecular formula C15H19N3S B2488968 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole CAS No. 2034511-57-2

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole

Cat. No.: B2488968
CAS No.: 2034511-57-2
M. Wt: 273.4
InChI Key: KBRDNUZFMZNILU-UHFFFAOYSA-N
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Description

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group and a phenylpiperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Enzymes and Proteins: This compound interacts with several enzymes and proteins within the biochemical context. Notably, it affects acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). AChE is responsible for hydrolyzing acetylcholine (ACh) in the brain, while BuChE modulates acetylcholine levels. Compound 6g, a derivative of this compound, has been identified as a selective AChE inhibitor

Cellular Effects

Cell Signaling Pathways:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole typically involves the reaction of 2-methylthiazole with 4-phenylpiperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.

    2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity.

Uniqueness

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenylpiperazine derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-13-16-14(12-19-13)11-17-7-9-18(10-8-17)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRDNUZFMZNILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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